7-Methoxyquinoline-5-carboxylic acid
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Overview
Description
7-Methoxyquinoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a methoxy group at the 7th position and a carboxylic acid group at the 5th position makes this compound unique and potentially useful in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoline-5-carboxylic acid typically involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . This method ensures the formation of the quinoline ring with the desired substituents.
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve green and sustainable processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the yield but also reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyquinoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and substituted quinoline derivatives .
Scientific Research Applications
7-Methoxyquinoline-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxyquinoline-5-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in cell death. The compound’s methoxy and carboxylic acid groups play a significant role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Quinoline: The parent compound without any substituents.
7-Hydroxyquinoline-5-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
5-Methoxyquinoline-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2nd position.
Uniqueness: 7-Methoxyquinoline-5-carboxylic acid is unique due to the specific positioning of its methoxy and carboxylic acid groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-methoxyquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-7-5-9(11(13)14)8-3-2-4-12-10(8)6-7/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEQKURIYBHKRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CC=NC2=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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